Deacylcynaropicrin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31565-50-1 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(3aR,4S,6aR,8S,9aR)-4,8-dihydroxy-3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h9-14,16-17H,1-5H2/t9-,10-,11-,12-,13+,14?/m0/s1 |
InChI Key |
VPRPYNVJJXOFKZ-UHFFFAOYSA-N |
SMILES |
C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)O |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deacylcynaropicrin |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources
Distribution within Plant Tissues and Developmental Stages
Influence of Environmental Factors on Accumulation
The accumulation of secondary metabolites, such as sesquiterpene lactones like deacylcynaropicrin, in plants is known to be influenced by a variety of environmental factors. These factors can significantly affect the physiological and biochemical responses of medicinal plants, impacting their secondary metabolic processes. d-nb.infonih.gov Environmental conditions including light, temperature, soil water availability, soil fertility, and salinity have been reported to influence the biosynthesis and accumulation of secondary metabolites. nih.govmdpi.comresearchgate.net Alterations in any single environmental factor can trigger changes in the biosynthesis of plant secondary metabolites. researchgate.net
Biosynthesis and Metabolic Pathways
Precursor Metabolism and Isoprene (B109036) Unit Incorporation
Sesquiterpenes, which have a 15-carbon skeleton, are formed from three isoprene units up.ac.zactdbase.org. The initial steps in their biosynthesis involve the production of the universal precursors IPP and DMAPP.
Mevalonate (B85504) Pathway as the Foundational Route
In plants, IPP and DMAPP can be synthesized via two distinct pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway mdpi.comnih.govroyalsocietypublishing.org. The MVA pathway, localized in the cytosol, is a primary route for the biosynthesis of sesquiterpenes mdpi.comnih.govroyalsocietypublishing.orgup.ac.za. This pathway begins with the condensation of three molecules of acetyl coenzyme A to form 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA), which is subsequently converted to IPP through a series of enzymatic steps up.ac.za.
Farnesyl Pyrophosphate (FPP) as a Key Intermediate
IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15) mdpi.comnih.govroyalsocietypublishing.orgwikipedia.org. FPP is a crucial intermediate in the biosynthesis of all sesquiterpenes, including the sesquiterpene lactones nih.govwikipedia.orgtandfonline.com. The enzyme farnesyl diphosphate (B83284) synthase (FDS) catalyzes the sequential condensation reactions of DMAPP with two units of IPP to yield FPP wikipedia.org. FPP serves as a branching point, leading to the synthesis of various classes of sesquiterpenoids, sterols, and carotenoids wikipedia.org.
A summary of the initial precursor pathway steps is shown below:
| Pathway | Location | Initial Building Blocks | Key Intermediate |
| Mevalonate (MVA) | Cytosol | Acetyl-CoA | IPP and DMAPP |
| Sesquiterpene | Cytosol | IPP and DMAPP | FPP |
Enzymatic Steps in Sesquiterpene Lactone Synthesis
The conversion of FPP to the diverse array of sesquiterpene lactones involves several enzymatic steps, including cyclization, oxidation, and lactonization.
Role of (+)-Germacrene A Synthase (GAS)
The first committed step in the biosynthesis of many sesquiterpene lactones, particularly those of the germacrane (B1241064) type like costunolide (B1669451) and its derivatives, is the cyclization of FPP to (+)-germacrene A up.ac.zatandfonline.comnih.govmdpi.comoup.com. This reaction is catalyzed by a specific type of sesquiterpene synthase known as germacrene A synthase (GAS) up.ac.zatandfonline.comnih.govmdpi.comoup.com. In chicory (Cichorium intybus), (+)-germacrene A synthase has been isolated and characterized, confirming its role in initiating the biosynthesis of bitter sesquiterpene lactones nih.govoup.com. Research indicates that in lettuce (Lactuca sativa), GAS is expressed in vascular parenchyma cells neighboring laticifers, suggesting metabolite trafficking to the laticifers where STLs accumulate mdpi.com.
Cytochrome P450 Enzymes (e.g., CYP71BL5, CYP71AV9) in Hydroxylations
Following the formation of germacrene A, a series of oxidative modifications occur, often catalyzed by cytochrome P450 enzymes (CYPs) whiterose.ac.uktandfonline.comresearchgate.netresearchgate.netnih.govacs.orgacs.orgnih.govresearchgate.netplos.org. These enzymes introduce hydroxyl groups and facilitate further transformations of the sesquiterpene scaffold. In Cynara cardunculus, CYP71AV9 and CYP71BL5 have been identified and functionally characterized for their roles in sesquiterpene lactone biosynthesis whiterose.ac.uknih.govyork.ac.uk.
CYP71AV9 is involved in the oxidation of germacrene A. Co-expression of CYP71AV9 with GAS in yeast resulted in the biosynthesis of germacra-1(10),4,11(13)-trien-12-oic acid whiterose.ac.uknih.gov. This indicates that CYP71AV9 acts as a germacrene A oxidase (GAO), catalyzing the oxidation of germacrene A to the corresponding carboxylic acid whiterose.ac.ukresearchgate.netnih.gov.
CYP71BL5, along with CYP71AV9 and GAS, has been shown to lead to the biosynthesis of costunolide in yeast and Nicotiana benthamiana whiterose.ac.uknih.gov. This suggests that CYP71BL5 functions as a costunolide synthase (COS), catalyzing a hydroxylation step that precedes the formation of the lactone ring whiterose.ac.ukresearchgate.netnih.govnih.gov. Specifically, COS catalyzes the hydroxylation of germacrene A acid at the C6-α position, leading to an unstable intermediate that undergoes spontaneous lactonization to form costunolide tandfonline.comresearchgate.netplos.orgnih.gov.
Research highlights the significance of CYP71 family enzymes in sesquiterpene metabolism in Asteraceae acs.org. These P450 enzymes are crucial for introducing the oxygen functionalities and structural rearrangements that lead to the diverse structures of sesquiterpene lactones whiterose.ac.uktandfonline.comresearchgate.netnih.govacs.orgacs.orgnih.gov.
Formation from Costunolide
Costunolide is considered a key intermediate and a branching point in the biosynthesis of various sesquiterpene lactones, including guaianolides and other types up.ac.zatandfonline.comresearchgate.netnih.govwur.nl. While the direct enzymatic steps leading specifically from costunolide to deacylcynaropicrin are not explicitly detailed in the provided search results, the general pathway for guaianolide formation often involves modifications of the germacrane skeleton of costunolide up.ac.zaresearchgate.netnih.gov. This compound is a guaianolide-type sesquiterpene lactone nih.gov. The conversion of costunolide to guaianolides can involve cyclization events, often mediated or initiated by enzymatic activity, such as epoxidation, followed by rearrangements up.ac.zaresearchgate.netnih.gov. Further hydroxylation and modification of the guaianolide skeleton would then lead to this compound. For example, research in chicory suggests that costunolide is converted towards guaianolides, although the specific enzymes for all steps might not be fully elucidated researchgate.net.
The biosynthesis of this compound thus follows a pathway starting from FPP, proceeding through the formation of germacrene A, its oxidation to germacrene A acid by enzymes like CYP71AV9, the formation of costunolide catalyzed by enzymes like CYP71BL5, and subsequent modifications of the costunolide structure to yield the guaianolide scaffold of this compound.
Table of Enzymes and Their Roles in Sesquiterpene Lactone Biosynthesis
| Enzyme | Catalyzed Reaction | Intermediate Involved |
| Farnesyl Diphosphate Synthase (FDS) | Condensation of IPP and DMAPP to FPP | IPP, DMAPP, FPP |
| (+)-Germacrene A Synthase (GAS) | Cyclization of FPP to (+)-Germacrene A | FPP, (+)-Germacrene A |
| Germacrene A Oxidase (GAO, e.g., CYP71AV9) | Oxidation of Germacrene A to Germacrene A acid | (+)-Germacrene A, Germacrene A acid |
| Costunolide Synthase (COS, e.g., CYP71BL5) | Hydroxylation of Germacrene A acid leading to Costunolide | Germacrene A acid, Costunolide |
Regulation of Biosynthetic Pathways
The biosynthesis of sesquiterpene lactones (STLs), including this compound, is a complex process involving multiple enzymatic steps, primarily derived from the mevalonate (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which produce the precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). icm.edu.pl These precursors are then converted to farnesyl diphosphate (FDP) by farnesyl diphosphate synthase (FDS). icm.edu.pl The cyclization of FDP, catalyzed by sesquiterpene synthases, represents a key committed step in STL biosynthesis, leading to the formation of germacrene A, a precursor to cynaropicrin (B1669659) and likely this compound. nih.govicm.edu.plresearchgate.netunito.it Subsequent modifications involve cytochrome P450 enzymes and other modifying enzymes. icm.edu.pl The regulation of this pathway occurs at multiple levels, with transcriptional regulation mediated by transcription factors playing a significant role. icm.edu.plscience.gov
Genetic Mapping of Biosynthesis-Related Genes
Genetic studies have aimed to identify and map the genes involved in the biosynthesis of sesquiterpene lactones like cynaropicrin and its derivatives in species such as Cynara cardunculus. The gene encoding (+)-germacrene A synthase (GAS), the enzyme catalyzing the initial committed step in the biosynthesis of germacrene A from FDP, has been a primary focus. nih.govresearchgate.netunito.it
Research in globe artichoke (Cynara cardunculus var. scolymus) has led to the isolation and characterization of the CcGAS gene. nih.govresearchgate.netunito.it Expression analysis of CcGAS has shown a correlation between its expression level and the content of cynaropicrin. nih.govresearchgate.net Further studies have identified and characterized other genes involved in the pathway, including those encoding cytochrome P450 enzymes such as germacrene A oxidase (CcGAO) and costunolide synthase (CcCOS), which are involved in the conversion of germacrene A to costunolide, a likely intermediate in this compound formation. nih.govresearchgate.netunito.itcore.ac.uk
Genetic mapping efforts in C. cardunculus have positioned the GAS gene on a genetic map. researchgate.netunito.it Identifying sequence polymorphisms within mapping populations has allowed for the genetic placement of this key gene. researchgate.netunito.it This genetic mapping provides a foundation for potentially identifying Quantitative Trait Loci (QTLs) associated with sesquiterpene lactone accumulation, which could further highlight the influence of the mapped GAS gene on this compound biosynthesis. unito.it Studies in other Asteraceae species, such as Artemisia annua, have successfully mapped QTLs for sesquiterpene lactone content to candidate genes within the biosynthetic pathway. unito.it
Analysis of promoter regions of genes like CcGAO and CcCOS in C. cardunculus has revealed the presence of specific motifs, such as L1-box motifs, which are known to confer trichome-specific expression in other plant species. nih.gov This suggests that the biosynthesis of these compounds, including this compound, may be spatially regulated and localized to specific plant tissues like glandular trichomes, where cynaropicrin is known to accumulate. nih.govresearchgate.netcore.ac.uk
Transcriptomic and Proteomic Insights into Pathway Regulation
Transcriptomic and proteomic analyses provide valuable insights into the regulation of this compound biosynthesis by revealing changes in gene expression and protein abundance under different conditions or in different tissues. frontiersin.orgnih.govnih.govresearchgate.netmdpi.commdpi.commdpi.comnih.govmdpi.com
Studies in Cynara cardunculus have shown a strong correlation between the content of cynaropicrin and the expression levels of key biosynthetic genes such as CcGAS, CcGAO, and CcCOS. nih.govcore.ac.uk For instance, gene expression levels of GAS, GAO, and CcCOS were found to be significantly higher in leaf tissues, which exhibit higher cynaropicrin levels, compared to stem tissues. core.ac.uk This correlation indicates that the regulation of sesquiterpene lactone biosynthesis in C. cardunculus occurs, at least in part, at the transcriptional level. science.govcore.ac.uk
Transcriptomic analyses can identify differentially expressed genes (DEGs) that may be involved in the biosynthesis or regulation of secondary metabolites like this compound. frontiersin.orgnih.govmdpi.com Similarly, proteomic analyses can identify differentially abundant proteins (DAPs), including enzymes in the biosynthetic pathway and regulatory proteins such as transcription factors. frontiersin.orgnih.govresearchgate.netmdpi.commdpi.commdpi.com
Integrated transcriptomic and proteomic approaches offer a more comprehensive view of the molecular mechanisms underlying metabolic processes. frontiersin.orgnih.govnih.gov While specific integrated studies focusing solely on this compound biosynthesis regulation were not extensively detailed in the search results, general principles from studies on other plant secondary metabolites in Asteraceae and other species can be applied. For example, combined transcriptomic and proteomic analyses in Brassica oleracea revealed that exogenous sulfur regulates glucosinolate synthesis, highlighting the influence of environmental factors on metabolic pathways and the power of these integrated approaches. mdpi.com Proteomic studies in various plants have identified transcription factors and enzymes in secondary metabolite pathways that are differentially expressed under different conditions, suggesting their regulatory roles. researchgate.netmdpi.commdpi.com
Transcription factors (TFs) are known to play crucial roles in regulating secondary metabolite biosynthesis in plants. researchgate.neticm.edu.pl Correlation analyses between the expression of TFs and biosynthetic genes can suggest potential regulatory relationships. Studies have suggested that MYB and bHLH transcription factors may be involved in regulating STL biosynthesis in C. cardunculus. researchgate.netscience.gov Identifying and characterizing these transcription factors through transcriptomic and proteomic approaches is key to understanding the regulatory networks controlling this compound production. researchgate.neticm.edu.plresearchgate.net
The localization of enzymes can also provide regulatory insights. Transient expression studies with GFP fusion proteins in Nicotiana benthamiana showed that CcGAS localized to the cytoplasm, while CcGAO and CcCOS localized to the endoplasmic reticulum. nih.gov This subcellular localization is consistent with the known locations of terpene synthases and cytochrome P450 enzymes involved in plant secondary metabolism and provides context for the organization and regulation of the biosynthetic pathway within the cell. nih.gov
Here is a hypothetical representation of how gene expression data might be presented in a research context, based on the findings regarding the correlation between gene expression and cynaropicrin content. Please note that the specific numerical values are illustrative and based on the qualitative descriptions in the search results core.ac.uk.
| Gene | Tissue Type | Relative Gene Expression Level (Arbitrary Units) | Correlated Metabolite Level (Qualitative) |
| CcGAS | Leaf | High (~120) | High Cynaropicrin |
| CcGAS | Stem | Low (~1) | Low Cynaropicrin |
| CcGAO | Leaf | High (~62) | High Cynaropicrin |
| CcGAO | Stem | Low (~1) | Low Cynaropicrin |
| CcCOS | Leaf | High (~10) | High Cynaropicrin |
| CcCOS | Stem | Low (~1) | Low Cynaropicrin |
Note: The "Relative Gene Expression Level" values are illustrative and based on the description of fold changes in search result core.ac.uk. Actual experimental data would include specific units and statistical analysis.
This table exemplifies how transcriptomic data can demonstrate differential gene expression in tissues with varying levels of the target compound, supporting the notion of transcriptional regulation.
Extraction, Isolation, and Purification Methodologies
Advanced Green Extraction Techniques
Advanced green extraction techniques aim to minimize the use of hazardous solvents, reduce energy consumption, and decrease extraction time, aligning with principles of sustainable chemistry.
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a technique that uses elevated temperature and pressure to enhance the extraction of compounds from solid and semi-solid matrices thermofisher.comwikipedia.org. This method allows for faster extraction times and reduced solvent consumption compared to traditional methods like Soxhlet extraction thermofisher.comthermofisher.comuia-initiative.eu. The increased temperature enhances the solubility and diffusion rates of the analyte, while the elevated pressure keeps the solvent in a liquid state above its atmospheric boiling point thermofisher.comwikipedia.org. This disruption of solute-matrix interactions facilitates the removal of analytes from the sample thermofisher.com. ASE systems are often automated, allowing for the processing of multiple samples sequentially thermofisher.comuia-initiative.eu. While the search results discuss ASE in the context of extracting various compounds and its general advantages thermofisher.comwikipedia.orgthermofisher.comuia-initiative.eunih.gov, specific detailed research findings on the application of ASE solely for the extraction of deacylcynaropicrin were not prominently featured. However, ASE is recognized for its applicability to a wide range of matrices, including natural products nih.gov.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) is another green extraction technique that utilizes acoustic cavitation to improve the release of bioactive compounds from plant materials mdpi.commdpi.com. The collapse of cavitation bubbles generates microjets and turbulence, which disrupt cell walls and enhance mass transfer into the solvent mdpi.com. UAE is known for its shorter extraction times and lower solvent and energy consumption compared to conventional methods mdpi.commdpi.complos.org. The efficiency of UAE is influenced by parameters such as ultrasound power, time, temperature, solvent type, and solid-to-solvent ratio mdpi.complos.org. Studies have shown that UAE can achieve higher or similar yields of bioactive compounds compared to traditional methods mdpi.com. For example, in the extraction of cynaropicrin (B1669659) from Cynara cardunculus leaves, UAE using ethanol (B145695) demonstrated a significant reduction in extraction time and energy consumption while increasing the extraction yield compared to Soxhlet extraction researchgate.net. While this finding relates to cynaropicrin, a structurally similar compound, it suggests the potential effectiveness of UAE for this compound extraction. Research on UAE for extracting other phenolic compounds has explored optimal conditions, such as temperature and power levels, to maximize extraction efficiency mdpi.complos.orgresearchgate.net.
Deep Eutectic Solvent Extraction (DESE)
Deep Eutectic Solvents (DESs) are considered promising green alternatives to conventional organic solvents due to their low toxicity, biodegradability, and ease of preparation researchgate.netmdpi.comnih.gov. DESs are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a mixture with a melting point significantly lower than that of its individual components researchgate.netmdpi.com. These solvents can effectively extract target compounds from plant matrices through hydrogen bonding and electrostatic interactions researchgate.net. Natural Deep Eutectic Solvents (NADESs), composed of natural metabolites, are particularly attractive for extracting active ingredients from traditional medicinal plants researchgate.net. The extraction capacity of DESs depends on their components, concentrations, and the extraction method used mdpi.com. While DESs have shown high extraction yields for various bioactive compounds, including polyphenols and flavonoids mdpi.comnih.govfrontiersin.org, specific studies detailing the application of DESE solely for the extraction of this compound were not found in the provided search results. However, the general properties of DESs suggest their potential utility for this purpose.
Chromatographic Strategies for Isolation and Purification
Chromatographic techniques are essential for separating this compound from complex plant extracts and purifying it to a desired level.
Countercurrent Chromatography Approaches
Countercurrent Chromatography (CCC) is a liquid-liquid chromatographic technique that does not use a solid stationary phase, reducing irreversible adsorption and sample loss science.gov. This method is suitable for the separation of various natural products, including sesquiterpene lactones science.govtandfonline.com. Cynaropicrin, a related sesquiterpene lactone, can be isolated in gram-scale using countercurrent chromatography nih.govresearchgate.net. The search results indicate that multilayer countercurrent chromatography followed by preparative high-performance liquid chromatography has been used to isolate sesquiterpene lactones from plant extracts science.gov. While the direct application of CCC solely for this compound isolation was not explicitly detailed, its successful use for related compounds suggests its potential in a purification scheme for this compound.
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis, isolation, and purification of natural compounds, including sesquiterpene lactones like this compound science.govresearchgate.netfrontiersin.orgunivie.ac.at. HPLC offers high resolution and allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase frontiersin.org. Preparative HPLC can be used to isolate larger quantities of purified compounds after initial extraction and separation steps science.gov. Studies on the isolation of this compound from plant extracts have utilized techniques such as column chromatography on silica (B1680970) gel and preparative Thin-Layer Chromatography (TLC) as initial purification steps, often followed by or in conjunction with HPLC for further separation and analysis frontiersin.orgunivie.ac.atmdpi.comtandfonline.comtandfonline.com. For example, this compound has been isolated from the ethyl acetate (B1210297) fraction of Cyclolepis genistoides extract using chromatographic methods tandfonline.comtandfonline.comnih.gov. Another study isolated this compound from Centaurea ragusina using silica gel column chromatography and preparative TLC frontiersin.orgunivie.ac.at. HPLC with a photodiode array detector has been employed for the analysis of plant extracts containing this compound, utilizing specific stationary phases and mobile phases frontiersin.orgunivie.ac.at.
Data related to specific chromatographic separations of this compound can be found in research detailing the isolation procedures. For instance, one study reported obtaining 3.4 mg of this compound (compound 4) from a fraction (Fraction K1) purified by silica gel column chromatography frontiersin.orgunivie.ac.at.
Here is a table summarizing some isolation data points for this compound:
| Source Plant | Extraction Method | Isolation/Purification Methods | Yield/Notes |
| Cyclolepis genistoides | Sequential extraction (petroleum ether, ethyl acetate, dichloromethane, methanol) | Ethyl acetate fraction, TLC, Column Chromatography, NMR/13C-NMR for elucidation | Isolated from ethyl acetate extract tandfonline.comtandfonline.comnih.gov |
| Centaurea ragusina | Ethanol extraction | Silica gel CC, Preparative TLC, Sephadex LH-20 CC | 3.4 mg obtained from one fraction frontiersin.orgunivie.ac.at |
| Cynara cardunculus | Dichloromethane Soxhlet extraction, Alkaline Hydrolysis | Silica gel column chromatography, TLC | Detected, content increased after hydrolysis acs.org |
Optimization of Extraction and Isolation Parameters
Optimizing extraction and isolation parameters is crucial to maximize the yield and purity of this compound from plant sources. This involves carefully selecting the appropriate solvent and its concentration, as well as controlling temperature and time during the extraction process. mdpi.comnih.gov
Solvent Selection and Concentration Effects
Solvent selection is a primary consideration in the extraction of natural compounds like this compound, as the solvent's polarity affects its ability to dissolve the target compound from the plant matrix. chromatographyonline.com Hydroalcoholic mixtures, particularly ethanol-water mixtures, are commonly used for extracting sesquiterpene lactones from Cynara cardunculus leaves. researchgate.netuminho.pt Studies on the optimization of cynaropicrin extraction, which is often co-extracted with this compound, have investigated the effect of ethanol concentration. For instance, research on C. cardunculus leaves explored ethanol concentrations ranging from 60% to 100% (v/v). researchgate.net Another study on sour cherry pomace extraction, which also deals with phenolic compounds, used ethanol concentrations from 0% to 100% and found a statistically significant linear effect of ethanol concentration on the content of various compounds, suggesting an optimum concentration exists for each compound. nih.gov
The solid-to-solvent ratio is another critical parameter influencing extraction efficiency. A sufficient amount of solvent is needed to effectively extract compounds from the solid plant material. nih.gov While a generic optimum ratio of 7:1 (organic solvent to aqueous sample) has been suggested in liquid-liquid extraction, the optimal ratio is dependent on the partition coefficient of the target analyte. chromatographyonline.com For cynaropicrin extraction from C. cardunculus leaves using pulsed ultrasound-assisted extraction, a solid/liquid ratio of 1/27 (g/mL) was employed in one study. researchgate.netuminho.pt
Temperature and Time Optimization
Temperature and extraction time are significant factors affecting the yield of extracted compounds. nih.govresearchgate.netmdpi.com Higher temperatures can increase the solubility of compounds and the diffusion rate, potentially leading to higher yields, but excessive heat can also cause degradation of thermolabile compounds. mdpi.comresearchgate.net Extraction time needs to be sufficient for the solvent to penetrate the plant matrix and dissolve the target compounds, but prolonged extraction times can also lead to the co-extraction of unwanted substances or degradation. mdpi.come-nps.or.kr
Optimization studies for related sesquiterpene lactones and other bioactive compounds from plant sources provide insights into the typical ranges and effects of temperature and time. For example, in the ultrasound-assisted extraction of cynaropicrin from C. cardunculus leaves, temperatures between 30°C and 50°C and times between 15 minutes and 45 minutes were investigated. researchgate.net Optimal conditions for cynaropicrin extraction in one study were found to be 45°C for 30 minutes using pulsed ultrasound-assisted extraction. researchgate.net Another study on extracting different compounds from sour cherry pomace observed that total phenolic and anthocyanin contents reached equilibrium between 80 and 100 minutes at temperatures of 25°C, 50°C, and 75°C. nih.gov Research on optimizing the extraction of bioactive compounds from quince peels tested extraction temperatures ranging from 20°C to 80°C and times between 15 and 150 minutes. nih.gov The influence of temperature and time on extraction yield has been demonstrated in various studies, with increasing temperature and time generally leading to higher yields up to an optimal point. mdpi.comsemanticscholar.org
Data from cynaropicrin extraction studies, which often co-extract this compound, can serve as a basis for optimizing this compound extraction parameters.
Example Data from Cynaropicrin Extraction Optimization:
| Parameter | Range Investigated | Optimal Value (Example) | Source Organism | Extraction Method |
| Ethanol Concentration | 60-100% (v/v) | 60% (for antioxidant activity) researchgate.net / Not specified for cynaropicrin yield directly in this snippet | Cynara cardunculus leaves researchgate.net | Conventional Extraction researchgate.net |
| Temperature | 30-50°C | 40°C (for antioxidant activity) researchgate.net / 45°C researchgate.net | Cynara cardunculus leaves researchgate.net | Conventional Extraction researchgate.net / Pulsed Ultrasound-Assisted Extraction researchgate.net |
| Time | 15-45 min | 15 min (for antioxidant activity) researchgate.net / 30 min researchgate.net | Cynara cardunculus leaves researchgate.net | Conventional Extraction researchgate.net / Pulsed Ultrasound-Assisted Extraction researchgate.net |
| Solid/Liquid Ratio | Not explicitly ranged in snippet | 1/27 (g/mL) researchgate.netuminho.pt / 1/35 (g/mL) researchgate.net | Cynara cardunculus leaves researchgate.netuminho.pt | Pulsed Ultrasound-Assisted Extraction researchgate.netuminho.pt |
Note: The optimal values presented are examples from specific studies focused on cynaropicrin or general extraction optimization and may not be directly transferable to all this compound extraction scenarios without specific investigation.
Analytical Characterization and Quantification Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental for confirming the structure of isolated deacylcynaropicrin and for its identification in plant extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. researchgate.netnih.gov ¹H-NMR and ¹³C-NMR spectroscopy have been used to elucidate the structure of this compound. researchgate.nettandfonline.com The spectra obtained provide characteristic signals (chemical shifts, multiplicities, and coupling constants) that correspond to the different hydrogen and carbon atoms within the molecule, allowing for the confirmation of its proposed structure by comparison with literature data. researchgate.nettandfonline.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. mdpi.comrtilab.com This technique provides a unique spectral fingerprint for each compound, aiding in its identification. rtilab.com FT-IR spectroscopy has been employed in the characterization of compounds, including sesquiterpene lactones like this compound. researchgate.netscispace.com The absorption bands in the FT-IR spectrum correspond to the vibrational modes of the chemical bonds within the this compound molecule, such as hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double bonds (C=C), providing confirmatory structural information. mdpi.com
Chromatographic Quantification and Profiling
Chromatographic methods are essential for separating this compound from other compounds in a mixture and for its subsequent quantification.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a widely used technique for the separation and quantification of various compounds, including sesquiterpene lactones. researchgate.netup.ac.zamdpi.commdpi.com HPLC separates compounds based on their differential interactions with a stationary phase as they are carried by a mobile phase. mdpi.com The PDA detector measures the absorbance spectrum of the eluting compounds across a range of wavelengths, allowing for their identification and quantification based on their unique UV-Vis spectra and retention times. mdpi.comthermofisher.com HPLC-PDA has been utilized for the analysis of phenolic compounds and sesquiterpene lactones in plant extracts where this compound is present. researchgate.netscispace.comresearcher.life
While specific quantitative data for this compound using HPLC-PDA is not extensively detailed in the provided snippets, the technique is established for the quantification of related bioactive compounds in plant extracts. mdpi.commdpi.com Method validation parameters such as linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision are typically assessed to ensure the reliability of the quantitative analysis. up.ac.zamdpi.commdpi.com
Gas Chromatography (GC)
Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds in a mixture. acs.orgphenomenex.comyoutube.comorganomation.com In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. phenomenex.comorganomation.com Compounds separate based on their boiling points and their interactions with the stationary phase. phenomenex.com GC, often coupled with Mass Spectrometry (GC-MS), has been used for the chemical analysis of lipophilic compounds, including this compound, in plant extracts. ua.ptacs.orgphorteeducacional.com.bracs.orgnih.gov
Research findings indicate that GC-MS has been used to identify this compound as a component in the lipophilic extracts of Cynara cardunculus L. var. altilis. ua.ptacs.orgacs.orgnih.gov In one study, this compound was reported to represent 1–5% of the total sesquiterpene lactone content in this plant. acs.org
Table: this compound Content in Cynara cardunculus L. var. altilis Lipophilic Extract
| Compound | Percentage of Total Sesquiterpene Lactones |
| This compound | 1–5% |
| Grosheimin | 4–11% |
| Cynaropicrin (B1669659) | ~87.4 g/kg (in leaves) |
Note: Data on cynaropicrin content is provided for context as the major sesquiterpene lactone. ua.ptacs.org
Mass Spectrometry for Molecular Characterization and Trace Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This information is crucial for confirming the identity of a compound and for detecting it at low concentrations. MS is often coupled with chromatographic techniques like GC (GC-MS) or HPLC (LC-MS) to separate complex mixtures before mass analysis. ua.ptscispace.comscispace.comakjournals.com
GC-MS has been used for the identification of this compound in plant extracts, where the mass spectrum provides a unique fragmentation pattern that helps confirm its structure. ua.ptacs.orgacs.orgnih.gov LC-MS techniques, such as UPLC-QTOF-MS and HPLC-DAD/ESI-TOF-MS, have also been applied in the analysis of plant extracts containing sesquiterpene lactones, enabling the tentative identification of compounds like this compound based on their mass data and fragmentation patterns. scispace.comakjournals.com Exact mass measurements obtained from high-resolution MS can be used to determine the elemental composition of the compound. akjournals.com
The sensitivity of MS makes it suitable for trace analysis, allowing for the detection and identification of this compound even when present at low concentrations in a sample.
High-Resolution Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (HR-LC-ESI-QTOF MS/MS)
High-Resolution Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (HR-LC-ESI-QTOF MS/MS) is a powerful technique for the qualitative and quantitative analysis of compounds like this compound in complex matrices. libretexts.orgbruker.comresearchgate.net This method combines the separation capabilities of liquid chromatography (LC) with the high mass accuracy and fragmentation information provided by QTOF MS/MS. libretexts.orgbruker.com ESI is a soft ionization technique commonly used with LC-MS, suitable for polar and thermally labile compounds. libretexts.org QTOF mass analyzers offer high resolution and accurate mass measurements, which are essential for confirming the elemental composition of the parent ion and its fragments. libretexts.orgbruker.com
The application of HR-LC-ESI-QTOF MS/MS allows for the detection of this compound based on its precise molecular mass and characteristic fragmentation pattern in the MS/MS mode. researchgate.net This is particularly useful for identifying the compound in plant extracts where numerous other compounds are present. Studies utilizing (HR) LC-ESI-QTOF MS/MS have been employed for the qualitative and quantitative analysis of bioactive compounds, including sesquiterpene lactones, in plant extracts. researchgate.net While specific detailed parameters and data tables for this compound analysis by HR-LC-ESI-QTOF MS/MS were not extensively available in the search results, the technique is broadly applied for the identification and precise mass measurement of compounds in complex samples. libretexts.orgresearchgate.net The accurate mass data obtained from QTOF MS/MS can be used to determine the empirical formula of the compound and its fragments, aiding in structural elucidation. libretexts.org The tandem mass spectrometry capabilities allow for the fragmentation of the parent ion, providing structural information through the analysis of the resulting fragment ions. emory.edu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile organic compounds. shimadzu.com.sg In GC-MS, compounds are first separated based on their boiling points and interaction with the stationary phase in the gas chromatography column. shimadzu.com.sg The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z). shimadzu.com.sg
GC-MS is effective for compounds that are volatile or can be made volatile through derivatization. libretexts.org While sesquiterpene lactones like this compound can sometimes be analyzed by GC-MS, their relatively high molecular weight and potential for thermal degradation might make LC-MS based methods more suitable in some cases. libretexts.org GC-MS is often used for the analysis of volatile oils and less polar compounds. phorteeducacional.com.brnih.gov The technique provides both chromatographic retention time and mass spectral data, which can be compared to spectral libraries for compound identification. shimadzu.com.sg
Although specific detailed research findings or data tables for the GC-MS analysis of this compound were not prominently featured in the provided search snippets, GC-MS is a standard technique for the characterization of chemical constituents in plant extracts. phorteeducacional.com.brnih.gov The mass spectrum of a compound obtained by GC-MS, particularly with electron ionization (EI), provides a unique fragmentation pattern that serves as a fingerprint for identification when compared to databases. shimadzu.com.sg
Structure Activity Relationship Sar Studies
Impact of Structural Moieties on Biological Activities
The biological activities of sesquiterpene lactones are significantly influenced by their structural features. Several key moieties contribute to their interactions with biological targets. rsc.orgmdpi.comresearchgate.net
Significance of the α-Methylene-γ-Lactone Moiety in Sesquiterpene Lactones
A critical structural feature in many biologically active sesquiterpene lactones is the α-methylene-γ-lactone moiety. This functional group is often highlighted as playing a crucial role in their observed biological effects, including cytotoxic and anti-inflammatory activities. rsc.orgmdpi.comthieme-connect.comnih.govresearchgate.net The α-methylene-γ-lactone group contains an electrophilic center that can undergo Michael-type addition reactions with nucleophiles, such as thiol groups in proteins. mdpi.comresearchgate.net This interaction is considered a primary mechanism by which these compounds exert their biological effects, including the inhibition of enzymes and transcription factors like NF-κB. mdpi.comresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org Studies have indicated that the presence of this moiety is necessary for certain activities, such as antitrypanosomal effects and cytotoxicity. nih.gov
Role of the Side Chain Moiety (e.g., 2-hydroxymethyl-2-propenoyl)
The nature and presence of side chains attached to the core sesquiterpene skeleton also significantly impact biological activity. In the case of cynaropicrin (B1669659), which possesses a 2-(hydroxymethyl)prop-2-enoyl side chain at the C-8 position, this moiety plays a crucial role in its antitrypanosomal activity. researchgate.netnih.gov Removal of this side chain, resulting in deacylcynaropicrin, leads to a substantial decrease in activity against Trypanosoma brucei compared to cynaropicrin. researchgate.netnih.govmdpi.com This suggests that the 2-(hydroxymethyl)prop-2-enoyl group contributes significantly to the potency of cynaropicrin. researchgate.netnih.gov
Comparative Analysis with Analogous Sesquiterpene Lactones
Comparing the activity of this compound with analogous sesquiterpene lactones provides insights into the specific contributions of different structural elements.
Comparison with Cynaropicrin Regarding Antitrypanosomal Activity
A direct comparison between this compound and cynaropicrin highlights the importance of the acyl side chain for antitrypanosomal activity. While cynaropicrin has demonstrated potent activity against Trypanosoma brucei rhodesiense and Trypanosoma brucei gambiense with low IC50 values (0.3 µM and 0.2 µM, respectively), this compound exhibits significantly lower activity, approximately ten times less potent against T. brucei. researchgate.netnih.govmdpi.comresearchgate.net This difference underscores the critical contribution of the 2-(hydroxymethyl)prop-2-enoyl side chain present in cynaropicrin to its antitrypanosomal effects. researchgate.netnih.gov
Here is a table comparing the antitrypanosomal activity of Cynaropicrin and this compound:
| Compound | T. b. rhodesiense IC50 (µM) | T. brucei Activity (relative to Cynaropicrin) |
| Cynaropicrin | 0.3 mdpi.comresearchgate.net | 1x (reference) |
| This compound | 4.9 mdpi.com | ~0.1x researchgate.netnih.gov |
Design and Synthesis of this compound Derivatives for SAR Elucidation
To further elucidate the SAR of this compound and related compounds, researchers synthesize derivatives with specific structural modifications. These modifications can involve altering or removing functional groups, changing the side chain, or creating adducts. For instance, semi-synthetic amino derivatives of sesquiterpene lactones, including a dimethylamine (B145610) adduct of this compound, have been synthesized to investigate the impact of these changes on antitrypanosomal activity and toxicity. nih.gov The synthesis of such derivatives allows for a systematic study of how specific structural changes affect biological potency and selectivity, providing valuable data for the rational design of new, more effective compounds. thieme-connect.comnih.govnih.gov
Evaluation of Modified Structures on Preclinical Efficacy
The evaluation of modified structures, including this compound and its derivatives, on preclinical efficacy has been conducted in various biological models. In the context of antitrypanosomal activity against Trypanosoma brucei rhodesiense, the removal of the 2-(hydroxymethyl)prop-2-enoate moiety from cynaropicrin, resulting in this compound, led to a significant loss of toxicity towards the parasite. nih.govresearchgate.net this compound exhibited activity against T. brucei that was reported to be ten times less potent than that of cynaropicrin. nih.govresearchgate.net This suggests that the acyl side chain at the OH-8 position of cynaropicrin is essential for its antitrypanosomal activity. researchgate.net
Semi-synthetic amino derivatives of sesquiterpene lactones have also been evaluated for their in vitro activity against T. b. rhodesiense and mammalian cancer cells (rat bone myoblast L6 cells). mdpi.com Studies have shown that the α-methylene-γ-lactone moiety is necessary for both antitrypanosomal effects and cytotoxicity. mdpi.com Semi-synthetic sesquiterpene lactone amines with morpholino and dimethylamino groups demonstrated improved in vitro activity compared to their parent sesquiterpene lactones. mdpi.com However, a dimethylamino derivative of cynaropicrin, when tested orally in an acute mouse model of T. b. rhodesiense, showed reduced toxicity but also lost antitrypanosomal activity. mdpi.com
Beyond antiparasitic activity, this compound has been investigated for its effects on osteoclastogenesis and inflammation. Preclinical studies have indicated that this compound can inhibit RANKL-induced osteoclastogenesis by affecting signaling pathways such as NF-κB and MAPK. frontiersin.orgfrontiersin.orgfrontiersin.org It has also been shown to promote the M2 polarization of macrophages. frontiersin.org These findings suggest a potential role for this compound in the prevention of inflammatory osteolysis. frontiersin.org In vitro evaluations using bone-marrow-derived macrophages (BMMs) showed that this compound at concentrations less than 20 µM did not significantly affect cell viability over 96 hours, while higher concentrations resulted in dramatically lower viability. frontiersin.org Concentrations of 5 and 10 µM were used in further experiments due to their lack of cytotoxicity. frontiersin.org
This compound has also shown moderate antibacterial activity against Staphylococcus aureus and cytotoxic activities against certain cancer cell lines in other research. frontiersin.org Studies on sesquiterpene lactones isolated from Centaurea ragusina, including this compound, have evaluated their biological activity against several tumor and normal cell lines. nih.govresearchgate.net
The SAR studies highlight the importance of specific structural elements, such as the α,β-unsaturated carbonyl structures, which can interact with biological thiols through Michael addition, a mechanism implicated in the biological activities of sesquiterpene lactones. nih.gov
Preclinical Investigations of Pharmacological Mechanisms
Anti-inflammatory Mechanisms
Investigations have explored how deacylcynaropicrin influences inflammatory processes, including the production of cytokines and the activity of crucial signaling pathways.
Modulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6) in in vitro and in vivo models
This compound has been shown to reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6. This effect has been observed in both in vitro and in vivo models. Specifically, studies using LPS-stimulated bone-marrow-derived macrophages (BMMs) demonstrated that DAC significantly decreased the production of TNF-α, IL-1β, and IL-6. frontiersin.orgnih.gov In vivo studies using immunohistochemistry and enzyme-linked immunosorbent assays also showed that DAC reduced the release of these cytokines. frontiersin.orgnih.gov
| Cytokine | In vitro effect (LPS-stimulated BMMs) | In vivo effect |
| TNF-α | Decreased production | Reduced release |
| IL-1β | Decreased production | Reduced release |
| IL-6 | Decreased production | Reduced release |
Anti-Osteoclastogenic and Bone Resorption Mechanisms
Preclinical research has also focused on the ability of this compound to inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption.
Inhibition of Osteoclast Differentiation and Multinucleated Cell Formation in vitro
This compound significantly inhibits the differentiation of osteoclasts induced by RANKL in vitro. frontiersin.orgnih.gov Studies using bone-marrow-derived macrophages (BMMs) have shown that DAC suppresses the formation of multinucleated cells (MNCs), which are considered mature osteoclasts, in a dose-dependent manner. frontiersin.orgnih.gov Furthermore, DAC decreased the number of F-actin rings formed in osteoclasts and inhibited hydroxylapatite resorption in vitro, indicating an inhibition of osteoclast function and bone resorption. frontiersin.orgnih.gov
| Effect | Observation in vitro (RANKL-induced BMMs) |
| Osteoclast differentiation | Significantly inhibited |
| Multinucleated cell formation | Suppressed (dose-dependent) |
| F-actin ring formation | Decreased |
| Hydroxylapatite resorption | Inhibited |
Regulation of Osteoclastogenesis-Related Transcription Factors (e.g., c-Fos, NFATc1)
This compound downregulates the expression levels of critical transcription factors involved in osteoclast differentiation, namely c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1). frontiersin.orgnih.gov These transcription factors are essential for the differentiation and function of osteoclasts. frontiersin.orgnih.gov Studies have shown that DAC significantly inhibited the expression of NFATc1 and c-Fos in DAC-treated cells compared to control groups. frontiersin.orgnih.gov This suppression of key transcription factors is a mechanism by which DAC inhibits osteoclastogenesis. frontiersin.orgnih.govdntb.gov.ua
Promotion of Macrophage Polarization (M1 to M2 types)
This compound has been observed to promote the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. frontiersin.orgnih.gov M1 macrophages are known to secrete various inflammatory cytokines, while M2 macrophages help reduce inflammation. frontiersin.org Studies have shown that DAC treatment increased the expression of CD206 (an M2 marker) and inhibited the expression of iNOS (an M1 marker), indicating a shift towards the M2 phenotype in a dose-dependent manner. frontiersin.orgnih.gov Promoting M2 polarization is considered a potential therapeutic target in inflammatory bone diseases. frontiersin.orgnih.govresearchgate.net
Efficacy in in vivo Preclinical Models of Inflammatory Osteolysis
This compound has demonstrated efficacy in in vivo preclinical models of inflammatory osteolysis. Studies using a lipopolysaccharide (LPS)-induced murine calvarial osteolysis model have shown that DAC can prevent inflammatory bone destruction. nih.govfrontiersin.orgnih.gov In this model, LPS injection induces significant skull bone inflammatory resorption, leading to reduced bone mineral density (BMD) and bone volume/tissue volume (BV/TV). nih.gov Treatment with DAC significantly rescued the LPS-induced loss of BMD and BV/TV. nih.gov Histomorphological analysis further illustrated that DAC treatment dramatically prevented bone destruction and reduced inflammatory cell infiltration in the calvaria. nih.gov
The therapeutic effects of DAC on inflammatory osteolysis are linked to its ability to suppress osteoclastogenesis and inflammation. nih.govfrontiersin.org Osteoclastogenesis, the process of osteoclast differentiation, is a key factor in bone resorption. nih.govaging-us.com DAC has been observed to significantly suppress the formation of multinucleated cells (MNCs) from bone-marrow-derived macrophages (BMMs), which are considered mature osteoclasts, in a dose-dependent manner in vitro. nih.govfrontiersin.org In vivo, DAC inhibited the high expression of NFATc1 in mouse calvaria and surrounding tissues induced by LPS, indicating suppression of osteoclastogenesis. nih.gov Furthermore, immunohistochemistry and enzyme-linked immunosorbent assays revealed that DAC reduced the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6, in vivo. nih.gov DAC also promoted the polarization of macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. nih.gov These findings suggest that DAC's protective role in inflammatory osteolysis involves both the inhibition of osteoclast formation and activity and the modulation of the inflammatory response. nih.govnih.gov
Antimicrobial Mechanisms
Investigations into the antimicrobial properties of this compound have primarily focused on its activity against bacteria.
Antibacterial Activity Studies (e.g., against Staphylococcus aureus)
This compound has shown moderate antibacterial activity, particularly against Staphylococcus aureus. nih.govfrontiersin.orgcabidigitallibrary.orgfao.orgresearchgate.netphorteeducacional.com.br One study reported that this compound 8-O-[3'-hydroxy-2'-methylpropionate], a derivative, exhibited moderate antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) value of 500 μg/mL. cabidigitallibrary.orgfao.orgresearchgate.net While this indicates a degree of antibacterial effect, the activity is described as moderate. nih.govfrontiersin.orgcabidigitallibrary.orgfao.orgresearchgate.net
Table 1: Antibacterial Activity of this compound Derivative against Staphylococcus aureus
| Compound | Target Bacterium | MIC/MBC (μg/mL) | Activity Level |
| This compound 8-O-[3'-hydroxy-2'-methylpropionate] | Staphylococcus aureus | 500 | Moderate |
Antitumor/Cytotoxic Mechanisms
This compound has also been investigated for its potential antitumor and cytotoxic effects in preclinical settings.
In vitro Cytotoxicity Studies on Various Cancer Cell Lines
Studies have indicated that this compound possesses cytotoxic activities against various cancer cell lines in vitro. nih.govfrontiersin.orgresearchgate.net While specific detailed data across a wide panel of cancer cell lines are not extensively reported in the provided snippets, its general cytotoxic effect has been noted. nih.govfrontiersin.org Cytotoxicity against cancer cells has been mentioned in the context of breast cancer and generally against "most cancer cell lines". researchgate.netuminho.pt
Exploration of Molecular Mechanisms of Action in Preclinical Cancer Models
The molecular mechanisms underlying this compound's cytotoxic and antitumor effects are an area of ongoing investigation. While direct detailed mechanisms specifically in preclinical cancer models for DAC are less comprehensively described in the provided information compared to its effects on inflammatory osteolysis, some insights can be drawn from its known activities and related compounds. This compound has been shown to inhibit the NF-κB pathway in the context of osteoclastogenesis and inflammation. nih.govfrontiersin.org The NF-κB pathway is a critical regulator involved in cell proliferation, survival, and inflammation, and its dysregulation is frequently observed in various cancers. Inhibition of NF-κB is a known strategy for potential cancer therapy. nih.govresearchgate.net Although the direct link between DAC's NF-κB inhibition and its cytotoxic effects on cancer cells requires further dedicated study in cancer models, this shared pathway suggests a potential mechanism contributing to its observed cytotoxic activities. nih.govfrontiersin.orgnih.govresearchgate.net
Enzymatic Interactions and Modulation
Direct Enzyme Activity Modulation
Studies have explored the direct effects of deacylcynaropicrin on the activity of specific enzymes, revealing both inhibitory and potentially modulatory interactions. researchgate.netnih.govamazonaws.com
Inhibition or Activation of Specific Enzymes by this compound
This compound has been reported to inhibit the induction of inducible nitric oxide synthase (iNOS). researchgate.netnih.govfrontiersin.org iNOS is an enzyme that produces nitric oxide (NO), and its overproduction is associated with inflammation. researchgate.net The inhibitory effect of sesquiterpene lactones, including this compound, on iNOS induction appears to be linked to the suppression of signaling pathways such as JAK-STAT and NF-κB. researchgate.net
Furthermore, a related compound, crepiside E (this compound-3' beta-glucopyranoside), has shown potential as an inhibitor of snake venom phospholipase A2 (PLA2) enzymes. amazonaws.comacs.org Molecular docking and dynamics studies suggest that crepiside E interacts with conserved catalytic active site residues, specifically His 48 and Asp 49, in both group I and group II PLA2s, potentially hindering their enzymatic activity. amazonaws.comacs.org
While direct activation of specific enzymes by this compound is less extensively documented in the provided search results, its influence on enzymatic cascades and metabolic fluxes implies broader modulatory roles.
Allosteric or Active Site Interactions
Research on related compounds like crepiside E suggests interactions with the active site of enzymes such as snake venom PLA2s. amazonaws.comacs.org The active site of an enzyme is a specific region where the substrate binds and the catalytic reaction occurs, often containing catalytic residues essential for the process. researchgate.netlibretexts.orgembopress.org Molecular docking and dynamic simulations indicate that crepiside E binds to the conserved catalytic active site residues His 48 and Asp 49 in PLA2s, suggesting a potential active site interaction for this this compound derivative. amazonaws.comacs.org
Allosteric regulation involves the binding of a molecule to a site on the enzyme distinct from the active site, which then induces a conformational change that affects the enzyme's activity. researchgate.netcazypedia.org While the provided results specifically mention allosteric activation in the context of PLA2s and other inhibitors amazonaws.com, direct evidence for this compound's allosteric interaction with specific enzymes is not explicitly detailed in the search results. However, the modulation of signaling pathways like NF-κB and MAPK by this compound nih.govfrontiersin.org could involve allosteric mechanisms affecting upstream kinases or other pathway components.
Regulation of Protein Pathways Involving Enzymatic Cascades
This compound has been shown to regulate protein pathways that involve enzymatic cascades, notably the NF-κB and MAPK pathways. nih.govfrontiersin.org These pathways are complex networks of protein interactions where enzymes, such as kinases, sequentially activate or inhibit downstream proteins, ultimately leading to a cellular response. nih.govrsc.org
Specifically, this compound has been found to inhibit RANKL-induced osteoclastogenesis by suppressing the phosphorylation of key components in the NF-κB and MAPK pathways, including IκBα, p65, JNK, ERK, and p38. nih.govfrontiersin.org This suppression of enzymatic activity within these cascades leads to a downregulation of downstream targets like c-Fos and NFATc1, which are crucial for osteoclast differentiation. nih.govfrontiersin.org
The inhibition of inflammatory cytokine release, such as TNF-α, IL-1β, and IL-6, by this compound also points to its regulatory effect on enzymatic cascades involved in inflammatory responses. nih.govnih.gov These cytokines are often produced and signaling through enzymatic pathways.
This compound is a sesquiterpene lactone that has attracted scientific interest due to its presence in several plant species used in traditional medicine and its demonstrated preclinical pharmacological activities. This article focuses on the ethnobotanical context of this compound-containing plants, the correlation between traditional uses and modern preclinical findings, and the implications for bioprospecting.
Ethnobotanical Context and Research Validation
Historical and Contemporary Ethnobotanical Surveys of Deacylcynaropicrin-Containing Plants
Ethnobotanical surveys document the traditional knowledge and practices of communities regarding the use of plants for various purposes, including medicine. Several plant species known to contain this compound (DAC) have a history of use in traditional healing systems. For instance, Cyclolepis genistoides, an endemic shrub found in Argentina, is traditionally used in folk medicine for conditions such as bone pain, kidney ailments, and as a diuretic conicet.gov.artandfonline.com. The aerial parts of this plant have been the subject of phytochemical studies, leading to the isolation of compounds including DAC tandfonline.com. Hemisteptia lyrata Bunge is another plant from which DAC has been isolated nih.govfrontiersin.org. While not explicitly detailing traditional uses of H. lyrata in the provided snippets, its identification as a source of DAC highlights its ethnobotanical relevance as a potential medicinal plant. The genus Crepis also includes species containing 8-epi-deacylcynaropicrin, a related compound, and these plants have various traditional uses, including as food and for medicinal purposes such as treating digestive and joint issues nih.govresearchgate.net. Cynara cardunculus (artichoke), known to contain the related sesquiterpene lactone cynaropicrin (B1669659), also has a history of traditional medicinal use uminho.ptresearchgate.netscience.gov. These surveys provide a crucial link between traditional knowledge and the potential therapeutic properties of the compounds found in these plants.
Here is a table summarizing some plants containing this compound or related compounds and their traditional uses:
| Plant Species | Compound(s) Present | Traditional Uses Reported | Region/Context |
| Cyclolepis genistoides | This compound, Oleanolic acid, phenolic compounds | Bone pain, kidney diseases, diuretic, antirheumatic, antispasmodic | Argentina conicet.gov.artandfonline.com |
| Hemisteptia lyrata | This compound | Not specified in provided snippets, but identified as a source | nih.govfrontiersin.org |
| Crepis species | 8-epi-deacylcynaropicrin | Food (salads, soups), laxative, diuretic, wound healing, digestive, joint diseases | Europe, Asia nih.govresearchgate.net |
| Cynara cardunculus | Cynaropicrin (related) | Anticancer (preclinical focus), potential health benefits | Mediterranean uminho.ptresearchgate.netscience.gov |
Correlation of Traditional Uses with Modern Preclinical Pharmacological Findings
Modern preclinical research has begun to investigate the pharmacological activities of this compound, providing scientific validation for some of the traditional uses of plants containing this compound. The traditional use of Cyclolepis genistoides for bone pain and rheumatic conditions aligns with preclinical findings demonstrating DAC's anti-inflammatory properties conicet.gov.artandfonline.com. Studies have shown that DAC can inhibit carrageenan-induced inflammation in mice tandfonline.comnih.govfrontiersin.org. Furthermore, DAC has been found to significantly inhibit RANKL-induced osteoclastogenesis and LPS-induced inflammatory osteolysis in vitro and in a mouse model nih.govfrontiersin.org. Osteoclastogenesis, the formation of osteoclasts, is a key process in bone resorption, and its inhibition can be relevant to bone health and inflammatory bone conditions. The observed anti-inflammatory and anti-osteoclastogenic effects provide a potential scientific basis for the traditional use of C. genistoides in treating conditions involving inflammation and bone issues.
Beyond anti-inflammatory effects, other preclinical studies have explored the activities of DAC. Research has indicated that DAC possesses moderate antibacterial activity against Staphylococcus aureus and exhibits cytotoxic activities against certain cancer cells nih.govfrontiersin.org. An aqueous extract of C. genistoides, containing DAC, demonstrated cytoprotective effects against oxidative stress in human neuroblastoma cells by inhibiting reactive oxygen species production and promoting the nuclear translocation of NRF2, a transcription factor involved in antioxidant gene expression conicet.gov.ar. This finding suggests potential neuroprotective or general cytoprotective applications, although a direct link to a specific traditional use is not explicitly made in the provided information.
It is important to note that while DAC shows promising activities, the removal of the side chain from cynaropicrin to form this compound resulted in a significant reduction in antitrypanosomal activity against Trypanosoma brucei rhodesiense, indicating that structural differences can lead to variations in pharmacological effects nih.gov.
Here is a table summarizing some preclinical findings related to this compound:
| Activity Investigated | Model/Method | Key Findings | Source(s) |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Significant inhibition of inflammation. | tandfonline.comnih.govfrontiersin.org |
| Anti-osteoclastogenesis | RANKL-induced osteoclastogenesis in vitro | Significantly inhibited osteoclast formation and bone resorption. | nih.govfrontiersin.org |
| Anti-inflammatory osteolysis | LPS-induced inflammatory osteolysis in mouse calvaria | Significantly suppressed bone resorption. | nih.govfrontiersin.org |
| Antibacterial | Against Staphylococcus aureus | Moderate activity observed. | nih.govfrontiersin.org |
| Cytotoxic | Against cancer cells | Activity observed (details on specific cancer types not provided in snippets). | nih.govfrontiersin.org |
| Cytoprotective/Antioxidant | Iron-induced oxidative stress in neuroblastoma cells | Inhibited ROS production, promoted NRF2 translocation. | conicet.gov.ar |
Implications for Bioprospecting and Rational Drug Discovery from Natural Sources
The ethnobotanical history and the promising preclinical findings associated with this compound underscore the significant implications for bioprospecting and rational drug discovery from natural sources. Ethnobotanology serves as a valuable guide, directing researchers to plants that have been used for generations to treat specific ailments, thereby increasing the likelihood of discovering bioactive compounds with relevant pharmacological properties mdpi.comsrce.hrnih.govms-editions.cl. The identification of DAC in plants traditionally used for inflammatory conditions, coupled with its experimentally verified anti-inflammatory and anti-osteoclastogenic effects, exemplifies this correlation.
Bioprospecting, the systematic search for valuable compounds from biological diversity, often begins with the selection of plant species based on ethnobotanical information nih.govinsilicall.com. Once potential plants are identified, the process involves the extraction, isolation, and chemical characterization of compounds, followed by rigorous in vitro and in vivo pharmacological testing to validate their efficacy and understand their mechanisms of action nih.govinsilicall.com. The research on DAC, moving from its isolation from traditionally used plants to the investigation of its effects on inflammation and bone metabolism, fits within this paradigm of rational drug discovery from natural sources.
The diverse biological activities observed for DAC, including anti-inflammatory, anti-osteoclastogenic, antibacterial, and cytotoxic effects, suggest that plants containing this compound could be sources for the development of new therapeutic agents for a range of conditions. The study on Cyclolepis genistoides highlights the potential not only of the primary bioactive compounds but also of the plant extracts, which may contain multiple synergistic compounds conicet.gov.ar.
The field of ethnopharmacology, which studies the pharmacological effects of traditional medicines, plays a crucial role in bridging the gap between traditional knowledge and modern drug discovery nih.govms-editions.cl. By scientifically evaluating the efficacy and safety of traditional remedies, ethnopharmacology helps to prioritize plants and compounds for further investigation. This compound serves as an example of a natural product found through the study of traditional medicinal plants that demonstrates potential for further development into therapeutic agents. The continued exploration of plants highlighted in ethnobotanical surveys, combined with advanced isolation, characterization, and screening techniques, holds significant promise for the discovery of novel drugs from the rich chemical diversity of the plant kingdom.
Q & A
Q. What are the recommended protocols for isolating Deacylcynaropicrin from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC. Key steps include optimizing solvent polarity gradients to separate this compound from co-extracted compounds. Purity should be verified via TLC or HPLC-UV, with reproducibility ensured by documenting temperature, solvent ratios, and column specifications. Preclinical guidelines emphasize replicable protocols and NIH-compliant reporting of materials and conditions .
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer: Combine NMR (¹H, ¹³C, and 2D techniques like COSY and HSQC) with high-resolution mass spectrometry (HR-MS) for unambiguous identification. X-ray crystallography is recommended if crystalline forms are obtainable. Ensure spectra are compared to published data or authenticated standards. Detailed protocols for instrument calibration and data interpretation should align with analytical chemistry best practices to avoid misassignment .
Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?
Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards to account for matrix effects. Validate methods for linearity, sensitivity (LOQ/LOD), and recovery rates. For plant extracts, consider SPE cleanup to reduce interference. Statistical validation of reproducibility (e.g., %RSD < 5%) is critical, as per guidelines for preclinical studies .
Advanced Research Questions
Q. How should experiments be designed to assess this compound’s bioactivity while minimizing false positives?
Methodological Answer: Implement dose-response assays with positive/negative controls (e.g., vehicle-only and reference inhibitors). Use orthogonal assays (e.g., enzymatic inhibition followed by cell-based viability tests) to confirm specificity. Replicate experiments across independent batches to account for compound variability. Statistical power analysis should determine sample sizes, and raw data must be archived for transparency .
Q. How can researchers resolve contradictions in reported pharmacological effects of this compound across studies?
Methodological Answer: Conduct meta-analyses to identify variables such as differences in compound purity (>95% by HPLC), biological models (e.g., primary cells vs. cell lines), or dosing regimens. Validate findings using standardized protocols (e.g., OECD guidelines for in vitro assays). Discuss limitations in original studies, such as lack of kinetic data or insufficient controls, to contextualize discrepancies .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer: Synthesize analogs with systematic modifications (e.g., acyl group substitutions) and test them in parallel using high-throughput screening. Pair experimental data with computational modeling (e.g., molecular docking or QSAR) to predict binding affinities. Ensure synthetic routes are documented with reaction yields and spectroscopic validation for each derivative. Cross-reference results with crystallographic or NMR-based conformational studies .
Methodological Considerations
- Reproducibility : Follow NIH guidelines for reporting experimental conditions, including batch numbers of reagents and equipment specifications .
- Statistical Rigor : Use non-parametric tests for non-normal data and correct for multiple comparisons (e.g., Bonferroni adjustment) .
- Ethical Compliance : For in vivo studies, include ethics committee approvals and detailed animal/cell line sourcing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
